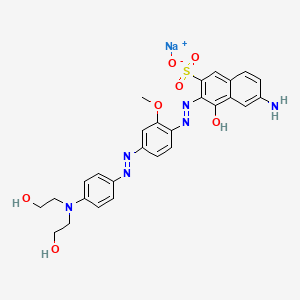
(2-Bromoprop-2-en-1-yl)(tributyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromoprop-2-en-1-yl)(tributyl)stannane is an organotin compound that features a brominated propenyl group attached to a tributylstannane moiety Organotin compounds are known for their versatility in organic synthesis, particularly in radical reactions and as intermediates in the formation of carbon-carbon bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoprop-2-en-1-yl)(tributyl)stannane typically involves the reaction of tributylstannane with a brominated propenyl precursor. One common method is the Appel reaction, which involves the use of triphenylphosphine and carbon tetrabromide to convert an alcohol to a bromide . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired stannane compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through distillation or chromatography to ensure high purity for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromoprop-2-en-1-yl)(tributyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Radical Reactions: The compound is known for its ability to participate in radical reactions, such as the Barton-McCombie deoxygenation and radical cyclization.
Reduction Reactions: The stannane moiety can act as a reducing agent in certain reactions, particularly in the presence of radical initiators.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Triphenylphosphine and Carbon Tetrabromide: For the Appel reaction to synthesize the compound.
Radical Initiators: Such as azobisisobutyronitrile (AIBN) for radical reactions.
Nucleophiles: Such as Grignard reagents or organolithium compounds for substitution reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various alkyl or aryl stannanes, while radical reactions can produce cyclized or deoxygenated products .
Wissenschaftliche Forschungsanwendungen
(2-Bromoprop-2-en-1-yl)(tributyl)stannane has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of novel materials with unique properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Wirkmechanismus
The mechanism of action of (2-Bromoprop-2-en-1-yl)(tributyl)stannane involves its ability to participate in radical reactions. The stannane moiety can donate a hydrogen atom to form a radical intermediate, which can then undergo further reactions. The bromine atom can also be substituted by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin Hydride: Known for its use in radical reductions and dehalogenation reactions.
Triphenyltin Hydride: Similar to tributyltin hydride but with different steric and electronic properties.
Organolithium Compounds: Used in similar substitution and radical reactions but with different reactivity profiles.
Uniqueness
(2-Bromoprop-2-en-1-yl)(tributyl)stannane is unique due to its combination of a brominated propenyl group and a tributylstannane moiety, which imparts distinct reactivity and versatility in various chemical reactions. Its ability to participate in both radical and substitution reactions makes it a valuable compound in organic synthesis and other scientific research applications .
Eigenschaften
CAS-Nummer |
121758-21-2 |
|---|---|
Molekularformel |
C15H31BrSn |
Molekulargewicht |
410.0 g/mol |
IUPAC-Name |
2-bromoprop-2-enyl(tributyl)stannane |
InChI |
InChI=1S/3C4H9.C3H4Br.Sn/c3*1-3-4-2;1-3(2)4;/h3*1,3-4H2,2H3;1-2H2; |
InChI-Schlüssel |
IJVXRTVTQUHVIO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)CC(=C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


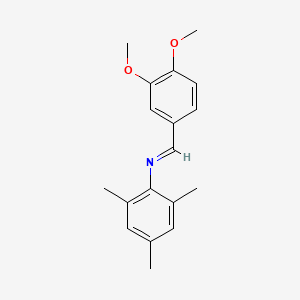
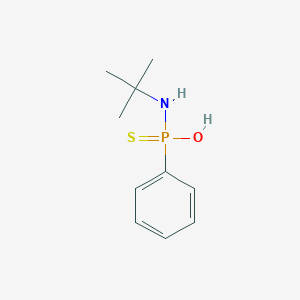

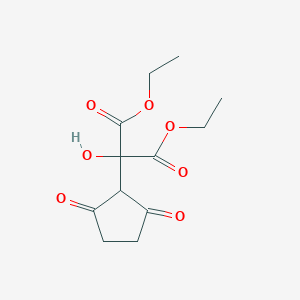
![2-[(14-Bromotetradecyl)oxy]oxane](/img/structure/B14294040.png)
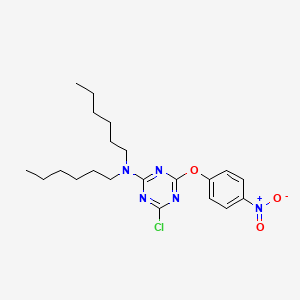
![2,3,20,23,27-Pentahydroxy-6-methoxy-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid](/img/structure/B14294052.png)
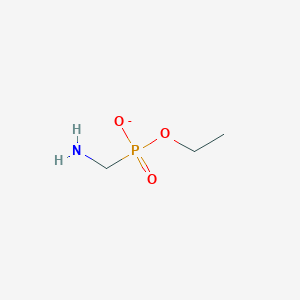

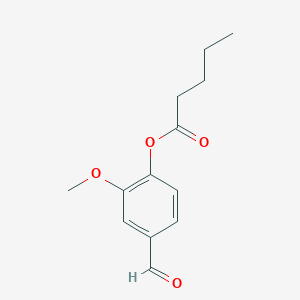

![5-Benzoyl-2-[hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14294082.png)
![3-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14294083.png)
